molecular formula C25H18O4 B1593093 9,9-Bis(3,4-dihydroxyphenyl)fluorene CAS No. 351521-78-3

9,9-Bis(3,4-dihydroxyphenyl)fluorene

Cat. No.: B1593093
CAS No.: 351521-78-3
M. Wt: 382.4 g/mol
InChI Key: RAIOQXXWEGZKAI-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is widely used in organic light-emitting diodes (oleds) and organic solar cells due to its high luminescence efficiency and long electron transport length .

Mode of Action

The mode of action of 9,9-Bis(3,4-dihydroxyphenyl)fluorene involves its interaction with other materials in the OLED or organic solar cell. It contributes to the high luminescence efficiency and long electron transport length, which are crucial for the performance of these devices .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to its role in OLEDs and organic solar cells. The compound’s high luminescence efficiency and long electron transport length can enhance the performance of these devices .

Pharmacokinetics

It is known that the compound is a pale yellow to orange solid, insoluble in water at room temperature, but soluble in common organic solvents .

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed in its applications in OLEDs and organic solar cells. The compound’s high luminescence efficiency and long electron transport length contribute to the improved performance of these devices .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,2-Benzenediol, 4,4’-(9H-fluoren-9-ylidene)bis-, also known as this compound. Additionally, its good thermal stability and electrical properties can influence its performance under various environmental conditions .

Biochemical Analysis

Biochemical Properties

1,2-Benzenediol, 4,4’-(9H-fluoren-9-ylidene)bis- plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with oxidoreductases, which are enzymes that catalyze oxidation-reduction reactions. The compound’s benzenediol groups can undergo oxidation to form quinones, which can then participate in redox cycling. This interaction is significant as it can influence cellular redox states and impact various metabolic processes .

Cellular Effects

The effects of 1,2-Benzenediol, 4,4’-(9H-fluoren-9-ylidene)bis- on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors such as NF-κB, which plays a pivotal role in regulating immune responses and inflammation. Additionally, it can affect the expression of genes involved in oxidative stress responses, thereby influencing cellular homeostasis .

Molecular Mechanism

At the molecular level, 1,2-Benzenediol, 4,4’-(9H-fluoren-9-ylidene)bis- exerts its effects through several mechanisms. One key mechanism involves its ability to bind to specific biomolecules, such as proteins and nucleic acids. This binding can lead to the inhibition or activation of enzymes, thereby altering metabolic pathways. For instance, the compound can inhibit the activity of certain kinases, which are enzymes that phosphorylate proteins and play a critical role in signal transduction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2-Benzenediol, 4,4’-(9H-fluoren-9-ylidene)bis- have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo oxidative degradation, leading to the formation of reactive intermediates that can further interact with cellular components. These interactions can result in both short-term and long-term changes in cellular function .

Dosage Effects in Animal Models

The effects of 1,2-Benzenediol, 4,4’-(9H-fluoren-9-ylidene)bis- vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress. At high doses, it can induce toxic effects, including cellular damage and apoptosis. These threshold effects are critical for determining the safe and effective use of the compound in therapeutic applications .

Metabolic Pathways

1,2-Benzenediol, 4,4’-(9H-fluoren-9-ylidene)bis- is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are involved in the metabolism of various xenobiotics. The compound can also affect metabolic flux by altering the levels of key metabolites, such as NADH and ATP. These changes can have significant implications for cellular energy metabolism and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of 1,2-Benzenediol, 4,4’-(9H-fluoren-9-ylidene)bis- within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through facilitated diffusion and active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions are crucial for understanding the compound’s bioavailability and therapeutic potential .

Subcellular Localization

The subcellular localization of 1,2-Benzenediol, 4,4’-(9H-fluoren-9-ylidene)bis- is an important factor that affects its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria and nucleus, through post-translational modifications and targeting signals. These localizations can influence the compound’s interactions with biomolecules and its overall biological effects .

Chemical Reactions Analysis

1,2-Benzenediol, 4,4’-(9H-fluoren-9-ylidene)bis- undergoes various chemical reactions, including:

Properties

IUPAC Name

4-[9-(3,4-dihydroxyphenyl)fluoren-9-yl]benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18O4/c26-21-11-9-15(13-23(21)28)25(16-10-12-22(27)24(29)14-16)19-7-3-1-5-17(19)18-6-2-4-8-20(18)25/h1-14,26-29H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAIOQXXWEGZKAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC(=C(C=C4)O)O)C5=CC(=C(C=C5)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50647282
Record name 4,4'-(9H-Fluorene-9,9-diyl)di(benzene-1,2-diol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351521-78-3
Record name 4,4'-(9H-Fluorene-9,9-diyl)di(benzene-1,2-diol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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